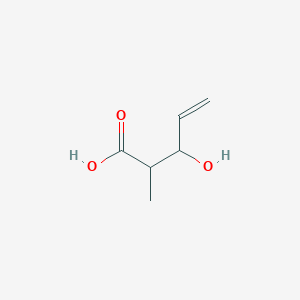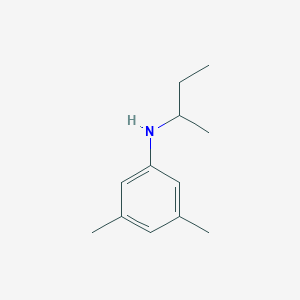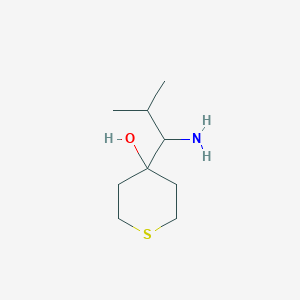
4-(1-Amino-2-methylpropyl)thian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-methylpropyl)thian-4-ol is a chemical compound with the molecular formula C₉H₁₉NOS It is characterized by the presence of an amino group, a thian-4-ol moiety, and a methylpropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)thian-4-ol typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of reactions, starting with the formation of N-[1-(chloromethyl)propyl]acetyl chloroamine, followed by hydrolysis to obtain N-[1-(chloromethyl)propyl]acetamide, and further hydrolysis to yield 2-amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves fewer steps, utilizes inexpensive raw materials, and aims to achieve high product purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2-methylpropyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-(1-Amino-2-methylpropyl)thian-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-methylpropyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(1-Amino-2-methylpropyl)thian-4-ol include:
- 4-(1-Amino-2-methylpropyl)-1,6-heptadien-4-ol
- 2-amino-2-methyl-1-propanol
- N-[1-(chloromethyl)propyl]acetamide .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, thian-4-ol moiety, and methylpropyl side chain makes it a versatile compound with diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C9H19NOS |
|---|---|
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
4-(1-amino-2-methylpropyl)thian-4-ol |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(10)9(11)3-5-12-6-4-9/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
IMBRSTIJSLZRDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1(CCSCC1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15276322.png)
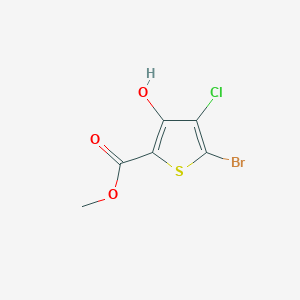
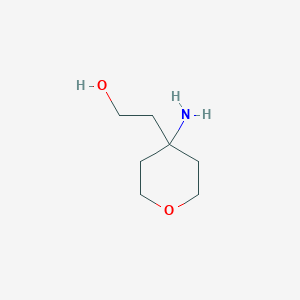
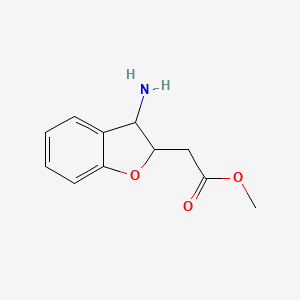
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
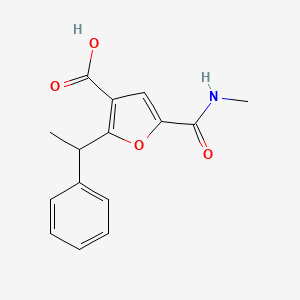
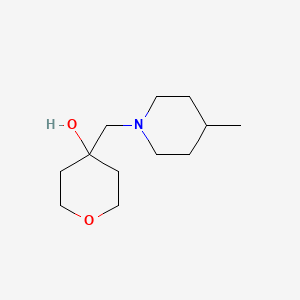
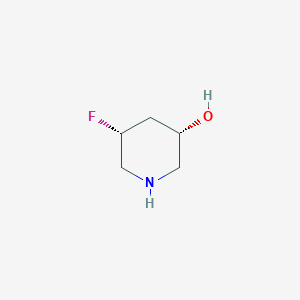
![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)


